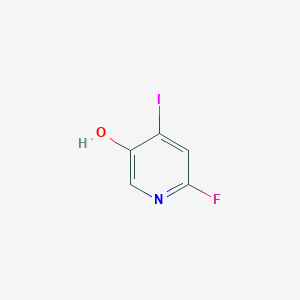
4-(oxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features an oxirane ring attached to a pyridine ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Oxiran-2-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. Catalysts, such as metal oxides, are employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether solvent, and low temperatures.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed:
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted pyridine derivatives
Scientific Research Applications
4-(Oxiran-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(oxiran-2-yl)pyridine involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds . The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that are useful in catalysis and material science .
Comparison with Similar Compounds
Oxiranecarbonitriles: These compounds also contain an oxirane ring but differ in their functional groups, leading to distinct reactivity and applications.
Pyridine Derivatives: Compounds like 4-(2-oxiranyl)pyridine share structural similarities but differ in their substituents, affecting their chemical behavior and uses.
Uniqueness: 4-(Oxiran-2-yl)pyridine is unique due to its combination of an oxirane ring and a pyridine ring, which imparts a distinct set of chemical properties. This dual functionality allows it to participate in a wide range of reactions and makes it a valuable tool in synthetic chemistry .
Properties
CAS No. |
34064-35-2 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



